

5-bromopentanal as a bifunctional building block in organic chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	5-bromopentanal	
Cat. No.:	B1354046	Get Quote

5-Bromopentanal: A Bifunctional Building Block in Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

5-Bromopentanal is a versatile bifunctional building block in organic synthesis, prized for its two reactive centers: a terminal aldehyde and a primary alkyl bromide. This unique combination allows for a wide range of chemical transformations, making it a valuable precursor in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and fine chemicals.[1] Its utility lies in the ability to selectively address either functional group or to engage both in sequential or tandem reactions, leading to the construction of diverse molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and key applications of **5-bromopentanal**, with a focus on detailed experimental protocols and reaction pathways.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of **5-bromopentanal** is presented in Table 1. It is a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled. It can cause skin irritation, serious eye damage, and respiratory irritation.[2] Proper handling and storage are crucial to ensure safety and maintain the compound's integrity. Due to its propensity for oxidation to the corresponding carboxylic acid, **5-bromopentanal** should be

stored under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C), protected from light and heat.[3]

Property	Value	Reference
CAS Number	1191-30-6	[2][4][5][6]
Molecular Formula	C5H9BrO	[2][4][5]
Molecular Weight	165.03 g/mol	[2][4][5]
Appearance	Colorless to pale yellow liquid	[7]
Topological Polar Surface Area	17.1 Ų	[5]
Rotatable Bond Count	4	[5]

Table 1: Physicochemical Properties of 5-Bromopentanal

Hazard Statement	GHS Classification	
H227	Combustible liquid	
H302	Harmful if swallowed	
H312	Harmful in contact with skin	
H315	Causes skin irritation	
H318	Causes serious eye damage	
H332	Harmful if inhaled	
H335	May cause respiratory irritation	

Table 2: GHS Hazard Statements for **5-Bromopentanal**[2]

Synthesis of 5-Bromopentanal

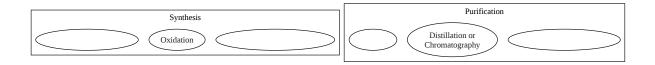
The most common and reliable method for the synthesis of **5-bromopentanal** is the oxidation of **5-bromopentan-1-ol**. Several oxidation protocols can be employed, with Swern oxidation being a frequently cited method.

Experimental Protocol: Swern Oxidation of 5-Bromopentan-1-ol

This protocol is based on the general principles of Swern oxidation and information gathered from various sources.[3]

Materials:

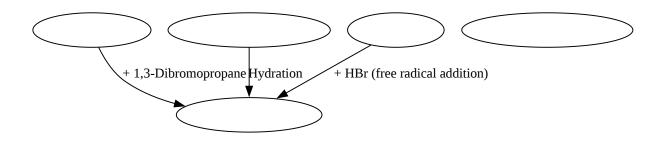
- 5-Bromopentan-1-ol
- · Oxalyl chloride or trifluoroacetic anhydride
- Dimethyl sulfoxide (DMSO)
- Triethylamine (Et3N)
- Dichloromethane (DCM), anhydrous
- Sodium bicarbonate solution (saturated, aqueous)
- Sodium sulfate or magnesium sulfate (anhydrous)


Procedure:

- A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C under an inert atmosphere.
- A solution of DMSO in anhydrous DCM is added dropwise to the cooled oxalyl chloride solution, maintaining the temperature at -78 °C.
- A solution of 5-bromopentan-1-ol in anhydrous DCM is then added slowly to the reaction mixture.
- After stirring for a designated period, triethylamine is added, and the reaction is allowed to warm to room temperature.
- The reaction is guenched with water, and the organic layer is separated.

- The aqueous layer is extracted with DCM.
- The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude 5-bromopentanal.[3]
- Purification can be achieved by distillation under reduced pressure or column chromatography.

Note: Other "more neutral" oxidation conditions that can be used include Corey-Kim oxidation, pyridinium chlorochromate (PCC), and 2-iodoxybenzoic acid (IBX).[3]


Click to download full resolution via product page

Alternative Synthesis Routes

Other reported methods for the synthesis of **5-bromopentanal** include:

- From Acetaldehyde and 1,3-Dibromopropane.[3]
- From 5-Bromopent-1-yne: via alkyne hydration using mercuric sulfate catalysis or hydroboration-oxidation.[3]
- From 4-Pentenal: via free radical addition of hydrogen bromide, which can be initiated by actinic rays (e.g., UV light).[8][9]

Click to download full resolution via product page

Applications as a Bifunctional Building Block

The dual reactivity of **5-bromopentanal** makes it a valuable intermediate for the synthesis of a variety of organic structures.

Reactions at the Aldehyde Functionality

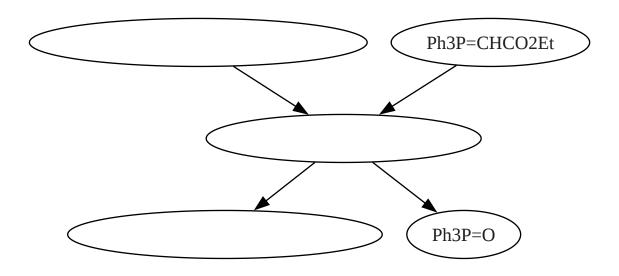
The aldehyde group can undergo standard transformations such as oxidation, reduction, and carbon-carbon bond-forming reactions. A notable example is the Wittig reaction to form α,β -unsaturated esters.

Experimental Protocol: Wittig Olefination of 2-Substituted-5-bromopentanals

The following is a general procedure for the Wittig olefination of 2-substituted-**5-bromopentanal**s to the corresponding α,β -unsaturated esters.[10]

Materials:

- 2-Substituted-**5-bromopentanal** (e.g., 2-benzyl-**5-bromopentanal**)
- (Carbethoxymethylene)triphenylphosphorane
- Toluene, anhydrous


Procedure:

- To a solution of the 2-substituted-5-bromopentanal in anhydrous toluene, add (carbethoxymethylene)triphenylphosphorane.
- Stir the reaction mixture at room temperature for a specified time (e.g., 16 hours).
- Concentrate the reaction mixture under reduced pressure.
- Purify the residue by column chromatography on silica gel to afford the corresponding ethyl ester.

Substrate	Product	Yield	Reference
2-Benzyl-5- bromopentanal	Ethyl (E)-4-(3- bromopropyl)-7- phenylhept-2-enoate	-	[10]
5-(Benzyloxy)-2-(3- bromopropyl)pentanal	Ethyl (E)-7- (benzyloxy)-4-(3- bromopropyl)hept-2- enoate	44%	[10]
2-((E)-3- Phenylallyl)-5- bromopentanal	Ethyl (2E,6E)-4-(3- bromopropyl)-7- phenylhepta-2,6- dienoate	90%	[10]

Table 3: Examples of Wittig Olefination with **5-Bromopentanal** Derivatives[10]

Click to download full resolution via product page

Reactions Involving the Bromo Group and Intramolecular Cyclization

The alkyl bromide moiety is susceptible to nucleophilic substitution. A powerful application of **5-bromopentanal**'s bifunctionality is its use in intramolecular cyclization reactions to form five-membered rings, which are common motifs in natural products and pharmaceuticals.[10][11]

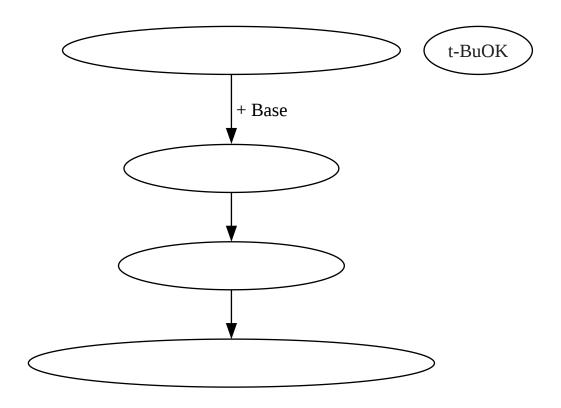
Experimental Protocol: Base-Mediated Intramolecular Cyclization

The following protocol describes the base-mediated intramolecular cyclization of 2-substituted-**5-bromopentanal**s to form cyclopentanecarbaldehydes.[10]

Materials:

- 2-Substituted-5-bromopentanal
- Potassium tert-butoxide (t-BuOK)
- tert-Butanol (t-BuOH), anhydrous

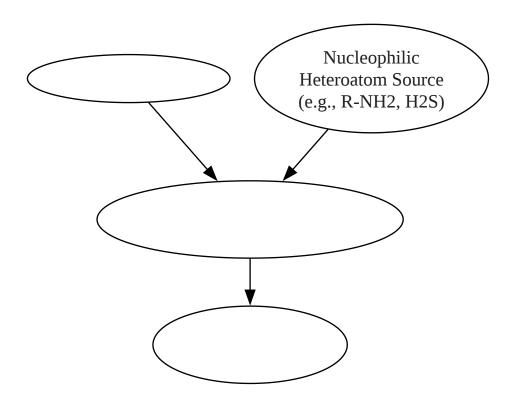
Procedure:


- Dissolve the 2-substituted-**5-bromopentanal** in anhydrous t-BuOH.
- Add a solution of potassium tert-butoxide in t-BuOH dropwise at room temperature.
- Stir the reaction mixture for a specified time (e.g., 1 hour).
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

• Purify the residue by column chromatography on silica gel.

Substrate	Product	Yield	Reference
2-Benzyl-5- bromopentanal	2- Benzylcyclopentaneca rbaldehyde	81%	[10]
2-(4- Methoxybenzyl)-5- bromopentanal	2-(4- Methoxybenzyl)cyclop entanecarbaldehyde	77%	[10]
2-(Thiophen-2- ylmethyl)-5- bromopentanal	2-(Thiophen-2- ylmethyl)cyclopentane carbaldehyde	75%	[10]

Table 4: Examples of Intramolecular Cyclization of **5-Bromopentanal** Derivatives[10]



Click to download full resolution via product page

Synthesis of Heterocycles

5-Bromopentanal is a valuable precursor for the synthesis of five-membered heterocycles, a class of compounds with significant biological activity.[11][12][13] The general strategy involves a reaction that incorporates a heteroatom (N, O, or S) to form the heterocyclic ring.

Click to download full resolution via product page

Conclusion

5-Bromopentanal is a highly valuable and versatile bifunctional building block in modern organic synthesis. Its aldehyde and alkyl bromide functionalities provide two distinct reactive sites that can be manipulated to construct a wide array of complex molecular structures. From the formation of carbon-carbon bonds via reactions at the aldehyde to the construction of carbocyclic and heterocyclic rings through intramolecular reactions involving the bromide, **5-bromopentanal** offers chemists a powerful tool for molecular design and synthesis. The detailed protocols and reaction pathways presented in this guide underscore its significance and provide a solid foundation for its application in research and development, particularly in the fields of medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. a2bchem.com [a2bchem.com]
- 2. 5-Bromopentanal | C5H9BrO | CID 10241132 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CAS 1191-30-6: Pentanal, 5-bromo- | CymitQuimica [cymitquimica.com]
- 5. Page loading... [guidechem.com]
- 6. 5-bromo-Pentanal | 1191-30-6 [chemicalbook.com]
- 7. 5-Bromopentan-1-ol synthesis chemicalbook [chemicalbook.com]
- 8. EP0301112B1 Method for producing a 5-bromo-1-pentanal compound or an acetal derivative thereof - Google Patents [patents.google.com]
- 9. EP0301112A1 Method for producing a 5-bromo-1-pentanal compound or an acetal derivative thereof Google Patents [patents.google.com]
- 10. Access to 5-bromopentanal and 6-bromohexanal derivatives via the bromination/hydrolysis of C,O-bis-zirconocenes generated from unsaturated Weinreb amides Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. frontiersin.org [frontiersin.org]
- 12. Synthesis and biological evaluation of five-membered heterocycles fused to cyclopenta[c]thiophene as new antitumor agents PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Editorial: Five-membered heterocycles: synthesis and applications PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-bromopentanal as a bifunctional building block in organic chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1354046#5-bromopentanal-as-a-bifunctionalbuilding-block-in-organic-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com